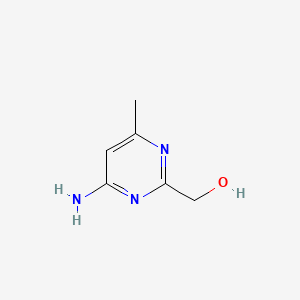![molecular formula C14H20N2O4 B572829 4-[2-(Boc-amino)ethoxy]benzamide CAS No. 1256633-40-5](/img/structure/B572829.png)
4-[2-(Boc-amino)ethoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ortho Directing Properties and Regioselective Metalation
The study by Bengtsson and Hoegberg (1989) highlights the ortho directing properties of secondary β-amino benzamides, which facilitates regioselective metalation with n-butyllithium at moderately low temperatures. This method is pivotal for the synthesis of therapeutically important substituted 2-methoxy-benzamides, demonstrating the compound's utility in organic synthesis and pharmaceutical chemistry (Bengtsson & Hoegberg, 1989).
Crystallography and Material Characterization
Yanagi et al. (2000) prepared and characterized two polymorphs of a related benzamide compound, showcasing the importance of crystallography in understanding the physical properties of benzamides. Their work on crystal forms and thermal analysis contributes to the knowledge base on how different crystal structures can affect the physical stability and solubility of compounds, which is crucial for drug formulation and material science applications (Yanagi et al., 2000).
Antiparasitic and Anticoccidial Activity
Rogers et al. (1964) demonstrated the anticoccidial activity of 2-substituted PABAs, revealing the potential of benzamide derivatives in developing antiparasitic agents. The study provides a foundation for further exploration into benzamide-based compounds for veterinary and medical applications in combating parasitic infections (Rogers et al., 1964).
Gastrokinetic Agents
Kato et al. (1992) explored benzamide derivatives for their gastrokinetic activity, demonstrating the compound's application in enhancing gastrointestinal motility. This research underscores the therapeutic potential of benzamide compounds in treating gastrointestinal disorders, offering a route to novel prokinetic medications (Kato et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-6-4-10(5-7-11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWMOZKXAYRKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Boc-amino)ethoxy]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

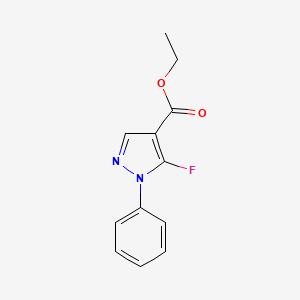
![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)

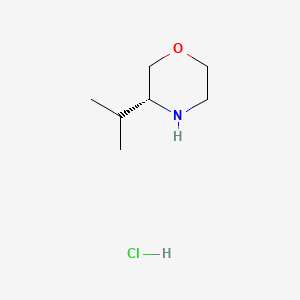


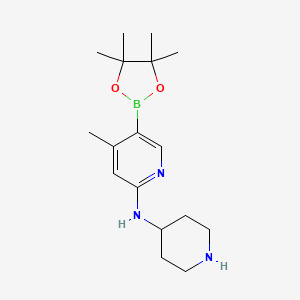
![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)
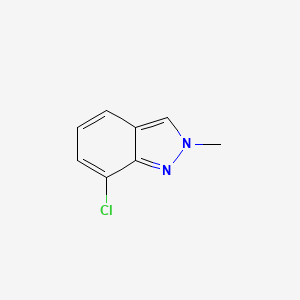
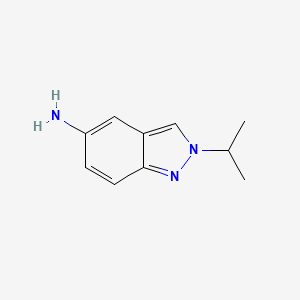
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)
